molecular formula C13H17F2NO2S B2387591 1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine CAS No. 670272-07-8

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine

Cat. No.: B2387591
CAS No.: 670272-07-8
M. Wt: 289.34
InChI Key: BLSPWMYREXUEIT-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a piperidine derivative with a sulfonyl group attached to a difluorophenyl ring.

Preparation Methods

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine involves several steps. One common synthetic route includes the reaction of 2,6-difluorobenzenesulfonyl chloride with 3,5-dimethylpiperidine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: As an inhibitor of the kinesin motor protein KIF11, it is used in studies related to cell division and mitosis.

    Medicine: The compound’s inhibitory effects on KIF11 make it a potential candidate for cancer therapy, as it can disrupt the mitotic process in cancer cells.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine involves its binding to the kinesin motor protein KIF11. By inhibiting KIF11, the compound disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer research, where the compound’s ability to target dividing cells is of therapeutic interest.

Comparison with Similar Compounds

1-((2,6-Difluorophenyl)sulfonyl)-3,5-dimethylpiperidine can be compared to other piperidine derivatives and sulfonyl-containing compounds. Similar compounds include:

    1-(2,6-Difluorophenyl)sulfonyl-4-methylpiperidine: Another piperidine derivative with similar structural features but different biological activity.

    1-(2,6-Difluorophenyl)sulfonyl-3-methylpiperidine: A compound with a similar sulfonyl group but differing in the position of the methyl group.

The uniqueness of this compound lies in its specific inhibitory action on KIF11, which is not commonly observed in other similar compounds.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSPWMYREXUEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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